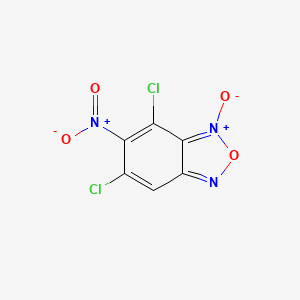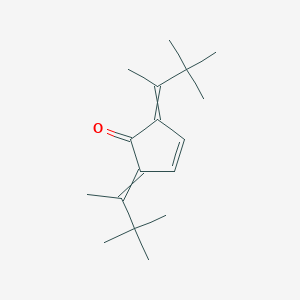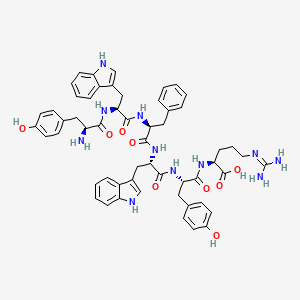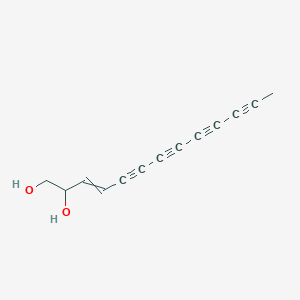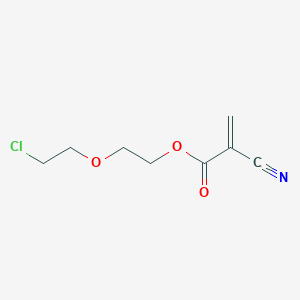
2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate is a chemical compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are widely used in various industrial and medical applications. This compound is characterized by the presence of a chloroethoxy group and a cyano group attached to a prop-2-enoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate typically involves the reaction of 2-(2-chloroethoxy)ethanol with cyanoacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoacrylate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles.
Polymerization: The compound can polymerize in the presence of moisture or initiators to form long-chain polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Initiators: Such as peroxides for polymerization reactions.
Acids/Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Polymers: Long-chain cyanoacrylate polymers.
Hydrolysis Products: Cyanoacetic acid and 2-(2-chloroethoxy)ethanol.
Aplicaciones Científicas De Investigación
2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polymers with specific properties.
Biology: Investigated for its potential use in bioadhesives and tissue engineering.
Medicine: Explored for its use in drug delivery systems and wound closure.
Industry: Utilized in the production of adhesives for various materials, including metals, plastics, and ceramics.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate involves the rapid polymerization of the compound in the presence of moisture. This polymerization forms strong adhesive bonds, making it useful in various applications. The molecular targets and pathways involved in its action include the interaction with moisture and the subsequent formation of long-chain polymers.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-cyanoacrylate
- Methyl 2-cyanoacrylate
- Butyl 2-cyanoacrylate
- Octyl 2-cyanoacrylate
Uniqueness
2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate is unique due to the presence of the chloroethoxy group, which imparts specific properties such as increased reactivity and potential for substitution reactions. This makes it distinct from other cyanoacrylates, which may not have such functional groups.
Propiedades
Número CAS |
184886-29-1 |
|---|---|
Fórmula molecular |
C8H10ClNO3 |
Peso molecular |
203.62 g/mol |
Nombre IUPAC |
2-(2-chloroethoxy)ethyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C8H10ClNO3/c1-7(6-10)8(11)13-5-4-12-3-2-9/h1-5H2 |
Clave InChI |
OWQIDIKWZUHZOA-UHFFFAOYSA-N |
SMILES canónico |
C=C(C#N)C(=O)OCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


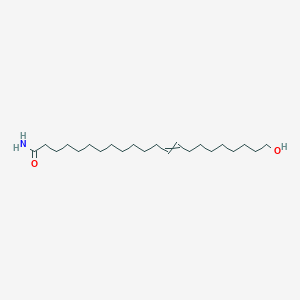
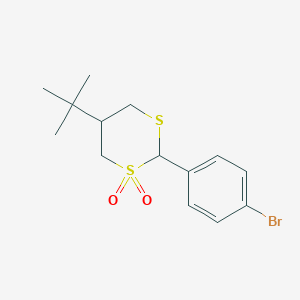
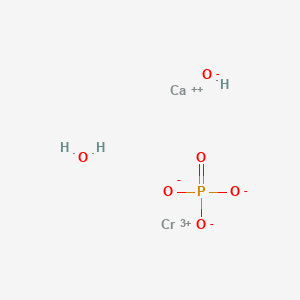
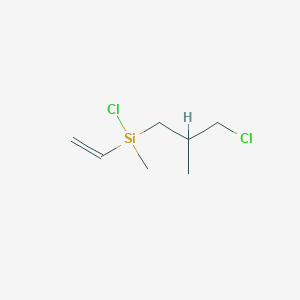
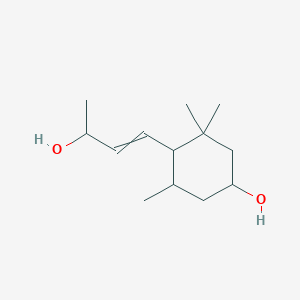
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
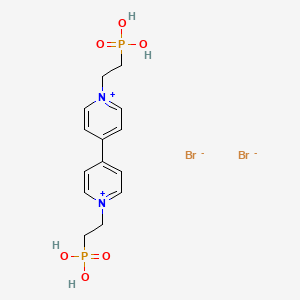
![8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline](/img/structure/B12556137.png)
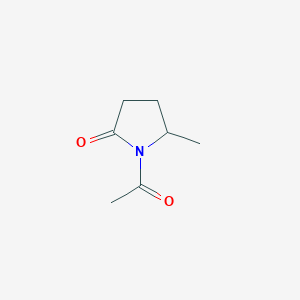
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
